molecular formula C20H25FN2O B14379165 N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea CAS No. 88451-19-8

N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea

Cat. No.: B14379165
CAS No.: 88451-19-8
M. Wt: 328.4 g/mol
InChI Key: FYJZIEOXIUJYPE-UHFFFAOYSA-N
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Description

N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of butyl, dimethylphenyl, and fluorophenyl groups, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N’-(2,4-dimethylphenyl)urea
  • N-Butyl-N’-(4-fluorophenyl)urea
  • N-[(4-Fluorophenyl)methyl]-N’-(2,4-dimethylphenyl)urea

Uniqueness

N-Butyl-N’-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea is unique due to the combination of butyl, dimethylphenyl, and fluorophenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, which may not be present in similar compounds.

Properties

CAS No.

88451-19-8

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-butyl-3-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methyl]urea

InChI

InChI=1S/C20H25FN2O/c1-4-5-12-23(14-17-7-9-18(21)10-8-17)20(24)22-19-11-6-15(2)13-16(19)3/h6-11,13H,4-5,12,14H2,1-3H3,(H,22,24)

InChI Key

FYJZIEOXIUJYPE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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